molecular formula C10H6N2O B1303903 2-Oxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 36926-82-6

2-Oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B1303903
CAS No.: 36926-82-6
M. Wt: 170.17 g/mol
InChI Key: WNRMLIGSXULUPQ-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H6N2O. It is a derivative of quinoline, characterized by the presence of a carbonitrile group at the third position and a keto group at the second position of the dihydroquinoline ring.

Mechanism of Action

Target of Action:

The primary target of 2-oxo-1,2-dihydroquinoline-3-carbonitrile is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the hydrolysis of acetylcholine (ACh) into choline and acetic acid. This process is essential for restoring postsynaptic neuron function after impulse discontinuity from the presynaptic nerve . In Alzheimer’s disease (AD), AChE inhibition is a therapeutic strategy to enhance cholinergic neurotransmission.

Mode of Action:

Biochemical Pathways:

Action Environment:

Biochemical Analysis

Biochemical Properties

2-Oxo-1,2-dihydroquinoline-3-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of enzymes. One of the primary enzymes it interacts with is acetylcholinesterase, which is responsible for the hydrolysis of acetylcholine into choline and acetic acid. This interaction is crucial in the context of neurodegenerative diseases such as Alzheimer’s disease, where the inhibition of acetylcholinesterase can help increase the levels of acetylcholine in the synaptic cleft, thereby improving cognitive function .

Additionally, this compound has been shown to inhibit the release of histamine from mast cells and prostaglandins from human platelets, indicating its potential role in modulating inflammatory responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, the inhibition of acetylcholinesterase by this compound leads to an increase in acetylcholine levels, which can enhance synaptic transmission and improve memory and cognitive functions. This is particularly beneficial in the treatment of Alzheimer’s disease .

In immune cells, such as mast cells and platelets, this compound inhibits the release of histamine and prostaglandins, respectively. This inhibition can reduce inflammatory responses and alleviate symptoms associated with allergic reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine. This binding interaction is crucial for its role in enhancing cholinergic transmission in the brain .

Furthermore, the inhibition of histamine and prostaglandin release by this compound involves its interaction with specific receptors or signaling pathways in mast cells and platelets. These interactions help modulate the inflammatory response and provide therapeutic benefits in allergic conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase and inflammatory mediators, although the potency may decrease slightly over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase and reduces inflammatory responses without causing significant adverse effects. At higher doses, there may be toxic effects, including hepatotoxicity and neurotoxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations. The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a role in its biotransformation. These metabolic pathways are essential for the compound’s clearance from the body and its overall pharmacokinetic profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the brain and immune cells. The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for specific cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, in neuronal cells, it may localize to synaptic vesicles, where it can effectively inhibit acetylcholinesterase and enhance cholinergic transmission .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of ammonium chloride with nitropropane in the presence of sodium azide . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

Comparison with Similar Compounds

Comparison: 2-Oxo-1,2-dihydroquinoline-3-carbonitrile is unique in its structural features, particularly the presence of both a keto group and a carbonitrile group. This structural uniqueness contributes to its specific reactivity and potential as an AChE inhibitor. Unlike tacrine, which has significant hepatotoxicity, derivatives of this compound have shown promising results with potentially lower toxicity .

Properties

IUPAC Name

2-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRMLIGSXULUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377508
Record name 2-Oxo-1,2-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36926-82-6
Record name 1,2-Dihydro-2-oxo-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36926-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-1,2-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2-dihydroquinoline-3-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture was prepared from 6 liters of 97% formic acid, 300 g of hydroxylamine hydrochloride, 500 g of sodium formate, and 700 g of 2-chloro-3-quinolinecarboxaldehyde and this mixture was heated to reflux (110° C.). The resulting solution was then maintained at 110° C. for 18 hours. The solution was then cooled and the solid which crystallized was separated by filtration and then successively washed twice with water, once with ethanol and once with methylene chloride to give 3-cyano-2(1H)-quinolinone.
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6 L
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Synthesis routes and methods II

Procedure details

Alternatively, the acetanilide can be heated with dimethylformamide, phosphoryl chloride and hydroxylamine hydrochloride to give a 2-chloro-3-cyanoquinoline. This process is a particularly convenient method for obtaining the chlorocyanoquinoline directly from an acetanilide. The indicated chloro-cyano-compound can then be hydrolyzed either under acidic or basic conditions to give the corresponding desired 3-cyano-2(1H)-quinolinone. Specifically, if the 2-chloro-3-cyanoquinoline is boiled in acetic acid for 1 hour or refluxed in 4N hydrochloric acid for 10-15 minutes, the corresponding 3-cyano-2(1H)-quinolinone is obtained.
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Synthesis routes and methods III

Procedure details

Where the starting material above is a 2-chloro-3-cyanoquinoline, this can be prepared by starting from an appropriate substituted acetanilide. This is heated with phosphoryl chloride and dimethylformamide to give the corresponding 2-chloro-3-quinolinecarboxaldehyde. The process involved is discussed in detail by meth-Cohn et al., J. Chem. Soc., Perkin Trans. 1, 1981, 1520. The chloroquinolinecarboxaldehyde is then reacted with hydroxylamine hydrochloride, formic acid and sodium formate with heating to give the corresponding 3-cyano-2(1H)-quinolinone. This is then heated with an excess of phosphoryl chloride to give the desired 2-chloro-3-cyanoquinoline.
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Synthesis routes and methods IV

Procedure details

To a solution of o-aminobenzaldehyde (Sigma) (5.80 g, 48 mmol) in 250 mL of EtOH was added ethyl cyanoacetate (Aldrich) (6.20 mL, 58 mmol) followed by piperidine (Aldrich) (1.4 mL, 14 mmol) at RT. The reaction was heated at 75° C. for 15 h then cooled to RT. The solid was filtered, washed with EtOH and dried in vacuo to give a pale yellow crystalline solid. MS m/z: 171 (M+1); 169 (M−1).
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5.8 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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